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Compound of Interest

Compound Name: 2-Oxopropanoyl chloride

CAS No.: 5704-66-5

Cat. No.: B1581750 Get Quote

Introduction: The Versatility of a Bifunctional
Reagent
Pyruvoyl chloride, the acid chloride of pyruvic acid, is a highly reactive and versatile bifunctional

reagent of significant interest to researchers in organic synthesis, medicinal chemistry, and

drug development. Its unique structure, featuring both a reactive acyl chloride and a ketone

carbonyl group, allows for a diverse range of chemical transformations. This guide provides a

comprehensive overview of the experimental setup for key reactions involving pyruvoyl

chloride, emphasizing safe handling, procedural rationale, and practical applications. The

protocols detailed herein are designed to be self-validating systems, grounded in established

chemical principles to ensure reproducibility and success.

Properties, Handling, and Safety of Pyruvoyl
Chloride
Before commencing any experimental work, a thorough understanding of the properties and

hazards associated with pyruvoyl chloride is paramount.

1.1. Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of pyruvoyl chloride is presented

in Table 1.
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Property Value Reference(s)

Chemical Formula C₃H₃ClO₂ [1]

Molecular Weight 106.51 g/mol [1]

Appearance Light yellow liquid [1]

Boiling Point 43–45 °C at 120 mmHg [1]

Refractive Index (n²⁰_D_) 1.4165 [1]

¹H NMR (CDCl₃) δ 2.51 (s, 3H) [1]

IR (liquid film) cm⁻¹

2900 (w), 1770 (s, broad),

1415 (m), 1355 (s), 1195 (s),

1130 (m), 1095 (m), 1005 (s),

875 (s)

[1]

1.2. Safe Handling and Storage

Pyruvoyl chloride is a corrosive and moisture-sensitive compound that must be handled with

appropriate safety precautions.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat. All manipulations should be conducted in a well-ventilated chemical

fume hood.[1]

Moisture Sensitivity: Pyruvoyl chloride reacts with water to produce hydrochloric acid. It is

crucial to use dry glassware and anhydrous solvents to prevent decomposition of the reagent

and ensure the success of the reaction. Glassware should be oven-dried (ca. 125°C for at

least 16 hours) and assembled while still warm.[1]

Storage: Pyruvoyl chloride can be stored at -20°C in a sealed tube or as a solution in an

anhydrous solvent like carbon tetrachloride.[1]

Synthesis of Pyruvoyl Chloride
While commercially available, pyruvoyl chloride can be synthesized in the laboratory from

pyruvic acid. The most common and efficient method involves the reaction of pyruvic acid with
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α,α-dichloromethyl methyl ether.[1] Conventional reagents for synthesizing acid chlorides, such

as phosphorus halides, phosgene, or oxalyl chloride, are generally unsatisfactory for preparing

α-keto acid chlorides like pyruvoyl chloride.[1]

Protocol 2.1: Synthesis of Pyruvoyl Chloride from Pyruvic Acid

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Diagram 2.1.1: Experimental Workflow for Pyruvoyl Chloride Synthesis

Preparation

Reaction

Purification

Dry glassware (125°C, 16h)

Charge flask with pyruvic acid

Freshly distill pyruvic acid
and α,α-dichloromethyl methyl ether

Slowly add α,α-dichloromethyl
methyl ether (30 min)

Heat at 50°C for 30 min

Fractional distillation under reduced pressure

Collect pyruvoyl chloride fraction
(bp 43-45°C / 120 mmHg)
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Caption: Workflow for the synthesis of pyruvoyl chloride.

Materials and Equipment:

100-mL two-necked, round-bottomed flask

Magnetic stirrer and stir bar

Pressure-equalizing dropping funnel

Vacuum-jacketed Vigreux column

Condenser and vacuum-take-off adapter

Fraction collector with receiving flasks

Calcium chloride drying tube

Water aspirator

Oil bath

Pyruvic acid (freshly distilled)

α,α-Dichloromethyl methyl ether (redistilled)

Procedure:

Assemble the dry glassware as depicted in the workflow diagram.

Charge the flask with 35.2 g (0.40 mol) of pyruvic acid.

With stirring at room temperature, slowly add 46.4 g (0.40 mol) of α,α-dichloromethyl methyl

ether from the dropping funnel over 30 minutes. Evolution of hydrogen chloride gas will be

observed.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1581750?utm_src=pdf-body-img
https://orgsyn.org/demo.aspx?prep=CV7P0467
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Once the addition is complete, replace the dropping funnel with a glass stopper and heat the

solution in an oil bath at 50°C for 30 minutes.[1]

Cool the condenser to -30°C and the receiving flasks to -50°C.

Apply a vacuum and adjust the pressure to 190 mmHg. Collect the first fraction at an oil bath

temperature of 50°C.

Reduce the pressure to 120 mmHg and slowly increase the oil bath temperature to 75°C to

collect the pyruvoyl chloride fraction (boiling point 35–40°C at 120 mmHg).[1]

For higher purity, the collected fractions containing pyruvoyl chloride can be combined and

redistilled.

Acylation Reactions with Pyruvoyl Chloride
Pyruvoyl chloride is an excellent acylating agent for a variety of nucleophiles, including amines

and alcohols, to produce α-keto amides and α-keto esters, respectively. These reactions are

typically fast and proceed under mild conditions.

3.1. Synthesis of α-Keto Amides (Pyruvamides)

The reaction of pyruvoyl chloride with primary or secondary amines yields the corresponding N-

substituted pyruvamides. These compounds are valuable building blocks in medicinal

chemistry and can be used in the synthesis of more complex molecules, including amino acid

derivatives.[2] A base, such as triethylamine or pyridine, is typically added to neutralize the HCl

byproduct.

Protocol 3.1.1: General Procedure for the Synthesis of N-Aryl Pyruvamides

This protocol is based on general procedures for the acylation of anilines with acid chlorides.[3]

[4]

Diagram 3.1.1: Reaction Scheme for N-Aryl Pyruvamide Synthesis
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Caption: Synthesis of N-Aryl Pyruvamides.

Materials and Equipment:

Dry, two-necked round-bottomed flask

Magnetic stirrer and stir bar

Dropping funnel

Nitrogen inlet

Ice-water bath

Pyruvoyl chloride

Aryl amine (e.g., aniline)

Triethylamine (distilled)

Anhydrous dichloromethane (CH₂Cl₂)

Separatory funnel

Rotary evaporator
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Procedure:

In a dry, nitrogen-flushed flask, dissolve the aryl amine (1.0 equiv) and triethylamine (1.2

equiv) in anhydrous CH₂Cl₂.

Cool the solution to 0°C in an ice-water bath.

Dissolve pyruvoyl chloride (1.1 equiv) in anhydrous CH₂Cl₂ and add it dropwise to the cooled

amine solution via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, monitoring the reaction by TLC.[5]

Upon completion, quench the reaction with water.

Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1 M

HCl, saturated aqueous NaHCO₃, and brine.[4]

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude N-aryl pyruvamide.

The product can be further purified by recrystallization or column chromatography.

3.2. Synthesis of α-Keto Esters (Pyruvates)

Pyruvoyl chloride reacts readily with alcohols and phenols to form the corresponding pyruvate

esters. This reaction is often used to introduce a pyruvoyl group, which can serve as a

photolabile protecting group or as a precursor for other functionalities.[2] The reaction is

typically carried out in the presence of a base like pyridine or triethylamine with or without a

catalyst such as 4-dimethylaminopyridine (DMAP).

Protocol 3.2.1: General Procedure for the Esterification of a Sterically Hindered Alcohol

This protocol is adapted from procedures for the esterification of alcohols with acid chlorides.[5]

Materials and Equipment:

Dry, nitrogen-flushed round-bottomed flask
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Magnetic stirrer and stir bar

Syringe for additions

Ice-water bath

Pyruvoyl chloride

Sterically hindered alcohol (e.g., a secondary or tertiary alcohol)

Triethylamine (distilled)

4-Dimethylaminopyridine (DMAP)

Anhydrous dichloromethane (CH₂Cl₂)

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of the alcohol (1.0 equiv), triethylamine (1.5 equiv), and a catalytic

amount of DMAP in anhydrous CH₂Cl₂ at 0°C, add a solution of pyruvoyl chloride (1.2 equiv)

in anhydrous CH₂Cl₂ dropwise via syringe.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction with saturated aqueous NH₄Cl solution.[5]

Extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography.
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Friedel-Crafts Acylation
Pyruvoyl chloride can be used in Friedel-Crafts acylation reactions to introduce a pyruvoyl

group onto an aromatic ring, forming an aryl pyruvate.[6] This reaction requires a Lewis acid

catalyst, such as aluminum chloride (AlCl₃), and is typically performed in a non-polar solvent

like dichloromethane or carbon disulfide.

Protocol 4.1: Friedel-Crafts Acylation of Anisole

This protocol is based on a standard procedure for the Friedel-Crafts acylation of anisole.[6][7]

Diagram 4.1.1: Friedel-Crafts Acylation of Anisole

Anisole

Aryl Pyruvate

Pyruvoyl Chloride

HCl

AlCl₃ in CH₂Cl₂

Click to download full resolution via product page

Caption: Friedel-Crafts acylation of anisole with pyruvoyl chloride.

Materials and Equipment:

Dry, three-necked round-bottomed flask

Magnetic stirrer and stir bar

Dropping funnel

Reflux condenser with a gas trap (to absorb HCl)

Ice-water bath
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Pyruvoyl chloride

Anisole

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (CH₂Cl₂)

Separatory funnel

Rotary evaporator

Procedure:

In a dry flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equiv) in

anhydrous CH₂Cl₂ and cool to 0°C.

Add a solution of pyruvoyl chloride (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the AlCl₃

suspension.

After stirring for 15-20 minutes, add anisole (1.0 equiv) dropwise, maintaining the

temperature at 0°C.

Allow the reaction mixture to stir at room temperature for several hours until the reaction is

complete (monitored by TLC). The reaction is exothermic, and cooling may be necessary.[6]

Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated HCl.

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

Combine the organic layers, wash with water, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the product by column chromatography or distillation under reduced pressure.
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Applications in Drug Development and Peptide
Synthesis
The pyruvoyl group is a valuable moiety in the synthesis of complex molecules for

pharmaceutical applications.

Peptide Synthesis: The pyruvoyl group can be used as a protecting group for the side chain

of amino acids, such as lysine, in solid-phase peptide synthesis.[2] This allows for selective

modifications and condensations in the construction of complex peptides.

Enzyme Inhibitors: The α-keto amide and α-keto ester functionalities are present in a variety

of enzyme inhibitors. The reactivity of pyruvoyl chloride makes it a useful starting material for

the synthesis of these pharmacologically active compounds.

Antibiotic Synthesis: While not a direct reaction of pyruvoyl chloride, the structurally similar

pivaloyl chloride is used to form a mixed anhydride in the "Dane salt method" for the

industrial production of semi-synthetic penicillins like ampicillin and amoxicillin.[8] This

highlights the importance of acyl chlorides in the synthesis of β-lactam antibiotics.

Conclusion
Pyruvoyl chloride is a powerful and versatile reagent for the synthesis of α-keto amides, α-keto

esters, and aryl pyruvates. The protocols outlined in this application note provide a solid

foundation for researchers to safely and effectively utilize this compound in their synthetic

endeavors. By understanding the principles behind each step and adhering to the described

procedures, scientists can confidently incorporate pyruvoyl chloride into their synthetic

strategies for the development of novel molecules with potential applications in materials

science, and particularly in drug discovery and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1581750#experimental-setup-for-reactions-involving-
pyruvoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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